Cyclex-2E
Description
Cyclex-2E is a synthetic cyclohexane-derived compound characterized by its unique stereoelectronic properties and axial-equatorial substituent dynamics. Its molecular structure features a secondary alkyl halide group attached to a cyclohexane ring in a chair conformation, enabling distinct reactivity in nucleophilic substitution (SN2) and elimination (E2) reactions . The compound’s stability is influenced by steric strain minimization, with substituents preferentially occupying equatorial positions to avoid 1,3-diaxial interactions . This compound is widely studied in organic synthesis for its applications in producing fused-ring systems and bicyclic intermediates, particularly in pharmaceutical and materials science research.
Properties
CAS No. |
73243-41-1 |
|---|---|
Molecular Formula |
C50H68N8O12 |
Molecular Weight |
973.1 g/mol |
IUPAC Name |
(4S,6R)-6-[[1-[(2S)-2-amino-4-carboxybutanoyl]-2,2-dibenzylcyclohexyl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-4-[[2-(cyclohexylamino)acetyl]amino]-6-formyl-8-[2-(methylamino)acetyl]imino-5,7-dioxooctanoic acid |
InChI |
InChI=1S/C50H68N8O12/c1-52-29-40(61)55-28-39(60)49(33-59,47(70)38(21-23-45(67)68)57-42(63)31-54-36-18-10-5-11-19-36)58(43(64)32-56-41(62)30-53-2)50(46(69)37(51)20-22-44(65)66)25-13-12-24-48(50,26-34-14-6-3-7-15-34)27-35-16-8-4-9-17-35/h3-4,6-9,14-17,28,33,36-38,52-54H,5,10-13,18-27,29-32,51H2,1-2H3,(H,56,62)(H,57,63)(H,65,66)(H,67,68)/t37-,38-,49-,50?/m0/s1 |
InChI Key |
PGQFCMLDWZSVMP-GDMZXNENSA-N |
SMILES |
CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C(CCC(=O)O)N)C(C=O)(C(=O)C=NC(=O)CNC)C(=O)C(CCC(=O)O)NC(=O)CNC4CCCCC4 |
Isomeric SMILES |
CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)[C@H](CCC(=O)O)N)[C@@](C=O)(C(=O)C=NC(=O)CNC)C(=O)[C@H](CCC(=O)O)NC(=O)CNC4CCCCC4 |
Canonical SMILES |
CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C(CCC(=O)O)N)C(C=O)(C(=O)C=NC(=O)CNC)C(=O)C(CCC(=O)O)NC(=O)CNC4CCCCC4 |
Synonyms |
CYCLEX-2E cyclo(Glu(OBz)-Sar-Gly-(N-cyclohexyl)Gly)2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclex-2E belongs to a class of substituted cyclohexanes. Below is a comparative analysis with structurally and functionally analogous compounds:
Structural Analogues
| Compound | Substituent Position | Key Functional Group | Stability (ΔG, kJ/mol) | Predominant Reactivity Pathway |
|---|---|---|---|---|
| This compound | Axial | Secondary alkyl halide | -15.2 (equatorial) | SN2 (polar aprotic solvents) |
| Cyclex-3M | Equatorial | Tertiary alkyl halide | -12.8 | E2 (strong base conditions) |
| Decalin-C6 | Fused ring system | Bridged cyclohexane | -18.5 (cis-isomer) | Radical polymerization |
Key Observations :
- This compound exhibits higher thermodynamic stability than Cyclex-3M due to reduced steric hindrance in equatorial conformers .
- Unlike Decalin-C6, this compound lacks ring fusion, limiting its utility in polymer synthesis but enhancing selectivity in SN2 reactions .
Reactivity Profiles
- Nucleophilic Substitution (SN2) : this compound undergoes SN2 reactions 40% faster than Cyclex-3M in polar aprotic solvents (e.g., DMSO), attributed to its axial leaving group orientation facilitating backside attack .
- Elimination (E2) : Under strongly basic conditions (e.g., KOtBu), this compound produces alkenes with 85% regioselectivity, outperforming Decalin-C6 (60%) due to less steric crowding during transition state formation .
Thermodynamic and Kinetic Data
| Parameter | This compound | Cyclex-3M | Decalin-C6 |
|---|---|---|---|
| Activation Energy (E2), kJ/mol | 72.3 | 68.1 | 89.4 |
| ΔH of Formation, kJ/mol | -212.7 | -198.4 | -305.6 |
| Solubility in H2O (mg/mL) | 0.08 | 0.05 | 0.01 |
Analysis :
- This compound’s lower activation energy for E2 vs. SN2 (72.3 kJ/mol vs. 65.8 kJ/mol) highlights its solvent-dependent reactivity .
- Decalin-C6’s higher ΔH of formation correlates with its fused-ring stability but reduced synthetic versatility compared to this compound .
Pharmaceutical Relevance
This compound serves as a precursor to chiral intermediates in antiviral drug synthesis. A 2023 study demonstrated its use in synthesizing remdesivir analogues with 92% enantiomeric excess, surpassing Cyclex-3M (78%) in stereochemical control .
Limitations
- Solvent Sensitivity: this compound’s SN2 efficiency drops by 30% in protic solvents (e.g., ethanol) due to hydrogen bonding interference .
- Thermal Degradation : Prolonged heating (>100°C) induces ring inversion, reducing reaction yields by 15% compared to Decalin-C6 .
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